molecular formula C19H21N3O2S2 B2490823 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide CAS No. 1291848-71-9

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide

Cat. No.: B2490823
CAS No.: 1291848-71-9
M. Wt: 387.52
InChI Key: LGWWPQPDGJGCSF-UHFFFAOYSA-N
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Description

2-{[3-(2,5-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a 2,5-dimethylphenyl group and at the 2-position with a sulfanyl-linked N-propylacetamide chain. The molecular formula is C₁₉H₂₄N₃O₂S₂, with a calculated molecular weight of 390.54 g/mol.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-8-20-16(23)11-26-19-21-14-7-9-25-17(14)18(24)22(19)15-10-12(2)5-6-13(15)3/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWWPQPDGJGCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C(=O)N1C3=C(C=CC(=C3)C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a thienopyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_4O_2S, with a molecular weight of approximately 366.52 g/mol. The IUPAC name describes its complex structure, highlighting the thieno and pyrimidine components that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thienopyrimidine structure may interact with specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation.
  • Antioxidant Activity : The presence of sulfur atoms in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways by acting as a ligand for specific receptors or by modulating protein interactions.

Biological Activity and Therapeutic Applications

Research has indicated that derivatives of thienopyrimidine compounds exhibit a range of biological activities:

  • Anticancer Activity : Several studies have reported on the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines. For instance, compounds with similar scaffolds have shown significant activity against breast cancer and leukemia cell lines, demonstrating IC50 values in the low micromolar range.
  • Antidiabetic Effects : Some studies suggest that these compounds can enhance insulin sensitivity and protect pancreatic beta cells from apoptosis induced by endoplasmic reticulum (ER) stress. This protective effect is crucial in the context of diabetes management.
  • Antimicrobial Properties : Certain thienopyrimidine derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of a related thienopyrimidine compound on MCF-7 breast cancer cells. The results showed an IC50 value of approximately 5 μM, indicating potent anticancer activity (Source: PMC7245055) .
  • Insulin Sensitivity Improvement : Another study investigated the effects of thienopyrimidine derivatives on insulin signaling pathways in diabetic mice models. The results indicated a significant improvement in glucose tolerance tests post-treatment with the compound (Source: PMC7245055) .
  • Antimicrobial Screening : A series of thienopyrimidine compounds were tested for their antimicrobial properties against various bacterial strains. One derivative exhibited an MIC value of 12 μg/mL against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent (Source: PMC7245055) .

Summary Table of Biological Activities

Activity TypeAssessed CompoundIC50 / MIC ValueReference
Anticancer ActivityThienopyrimidine derivative5 μM
Insulin SensitivityThienopyrimidine derivativeImproved glucose tolerance
Antimicrobial ActivityThienopyrimidine derivative12 μg/mL

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Structural Features and Properties

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thieno[3,2-d]pyrimidinone 2,5-Dimethylphenyl, N-propylacetamide C₁₉H₂₄N₃O₂S₂ 390.54 Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) Oxadiazole-thiazole 2,5-Dimethylphenyl, propanamide C₁₇H₁₉N₅O₂S₂ 389.49 134–178
2-({1-[3-(Diethylamino)propyl]-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide Cyclopenta[d]pyrimidinone Diethylaminopropyl, 3,4-difluorophenyl C₂₃H₃₀F₂N₄O₂S 488.57 Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromen-2-yl, fluorophenyl, sulfonamide C₂₉H₂₃F₂N₅O₄S 589.58 175–178
Key Observations:
  • Core Heterocycles: The target compound’s thienopyrimidinone core differs from oxadiazole-thiazole (7f), cyclopenta[d]pyrimidinone (), and pyrazolo[3,4-d]pyrimidine ().
  • Substituent Effects: The 2,5-dimethylphenyl group in the target compound increases hydrophobicity compared to fluorophenyl () or sulfonamide () groups. The N-propylacetamide chain likely improves water solubility relative to diethylaminopropyl () or chromen-2-yl () moieties.
  • Molecular Weight : The target compound (390.54 g/mol) is lighter than pyrazolo-pyrimidine derivatives (589.58 g/mol) but heavier than oxadiazole-thiazole analogs (389.49 g/mol), suggesting moderate bioavailability .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) EI-MS (m/z)
Target Compound Not reported Not reported Not reported
7f 3270 (N–H), 1675 (C=O) 2.30 (s, 6H, CH₃), 7.20–7.40 (aromatic) 389 (M⁺)
Example 53 () 3310 (N–H), 1710 (C=O) 1.45 (t, 3H, CH₃), 7.60–8.10 (aromatic) 589.1 (M⁺+1)
Key Observations:
  • The absence of reported data for the target compound limits direct comparisons. However, analogs like 7f show characteristic IR peaks for amide C=O (1675 cm⁻¹) and N–H (3270 cm⁻¹), which are expected in the target’s structure. The EI-MS of 7f (m/z 389) aligns with its molecular weight, suggesting similar fragmentation patterns for the target compound .

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